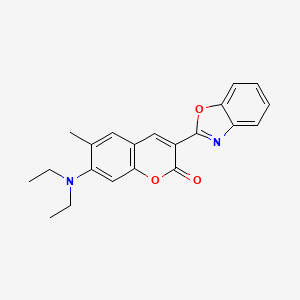

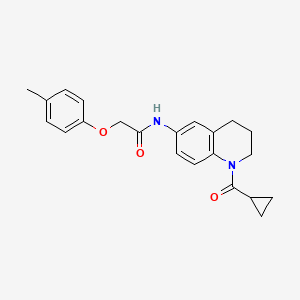

3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EMI56 est un composé chimique connu pour ses effets inhibiteurs puissants sur les protéines mutantes du récepteur du facteur de croissance épidermique (EGFR). Il s'agit d'un dérivé de EMI1 et il a montré une efficacité accrue contre les mutants triples d'EGFR, ce qui en fait un composé précieux dans la recherche sur le cancer du poumon non à petites cellules (CPNPC) résistant aux médicaments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de EMI56 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation de la structure de base : La structure de base de EMI56 est synthétisée par une série de réactions de condensation et de cyclisation.

Modifications de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions de substitution.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre une pureté élevée.

Méthodes de production industrielle

Dans un contexte industriel, la production de EMI56 implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la reproductibilité.

Analyse Des Réactions Chimiques

Types de réactions

EMI56 subit plusieurs types de réactions chimiques, notamment :

Oxydation : EMI56 peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur EMI56, modifiant ainsi ses propriétés chimiques.

Substitution : Les réactions de substitution sont utilisées pour introduire différents groupes fonctionnels dans la molécule EMI56.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés de EMI56 avec des groupes fonctionnels modifiés, qui peuvent présenter des activités et des propriétés biologiques différentes.

Applications de la recherche scientifique

EMI56 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : EMI56 est utilisé comme composé modèle pour étudier les effets des modifications de groupes fonctionnels sur l'inhibition de l'EGFR.

Biologie : Il est utilisé dans des tests cellulaires pour étudier le rôle de l'EGFR dans la signalisation cellulaire et la progression du cancer.

Médecine : EMI56 est un agent thérapeutique potentiel pour le traitement du CPNPC résistant aux médicaments, et il est utilisé dans des études précliniques pour évaluer son efficacité et sa sécurité.

Industrie : EMI56 est utilisé dans le développement de nouveaux inhibiteurs de l'EGFR et comme composé de référence dans les processus de contrôle de la qualité.

Mécanisme d'action

EMI56 exerce ses effets en inhibant l'activité des protéines EGFR mutantes. Il se lie au site de liaison de l'ATP de l'EGFR, empêchant la phosphorylation et l'activation des voies de signalisation en aval. Cette inhibition conduit à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses porteuses de mutations de l'EGFR .

Applications De Recherche Scientifique

EMI56 has a wide range of scientific research applications, including:

Chemistry: EMI56 is used as a model compound to study the effects of functional group modifications on EGFR inhibition.

Biology: It is employed in cell-based assays to investigate the role of EGFR in cell signaling and cancer progression.

Medicine: EMI56 is a potential therapeutic agent for treating drug-resistant NSCLC, and it is used in preclinical studies to evaluate its efficacy and safety.

Industry: EMI56 is utilized in the development of new EGFR inhibitors and as a reference compound in quality control processes.

Mécanisme D'action

EMI56 exerts its effects by inhibiting the activity of mutant EGFR proteins. It binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring EGFR mutations .

Comparaison Avec Des Composés Similaires

Composés similaires

EMI1 : Le composé parent de EMI56, qui a une puissance plus faible contre l'EGFR mutant.

Gefitinib : Un inhibiteur de l'EGFR utilisé dans le traitement du CPNPC, mais avec des profils de résistance différents.

Erlotinib : Un autre inhibiteur de l'EGFR avec un mécanisme d'action et des schémas de résistance distincts.

Unicité de EMI56

EMI56 se distingue par sa puissance accrue contre les mutants triples de l'EGFR, ce qui en fait un outil précieux dans l'étude des cancers résistants aux médicaments. Sa capacité à inhiber simultanément plusieurs mutations de l'EGFR offre un spectre d'activité plus large par rapport aux autres inhibiteurs de l'EGFR .

Propriétés

IUPAC Name |

3-(1,3-benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-4-23(5-2)17-12-19-14(10-13(17)3)11-15(21(24)26-19)20-22-16-8-6-7-9-18(16)25-20/h6-12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQNORRYAWXDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1C)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethoxybenzamide](/img/structure/B2545782.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

![1-(Adamantan-1-yl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea](/img/structure/B2545791.png)

![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)